molecular formula C11H14ClNO2 B8153220 Ethyl 2-chloro-4-(dimethylamino)benzoate

Ethyl 2-chloro-4-(dimethylamino)benzoate

Cat. No.: B8153220
M. Wt: 227.69 g/mol
InChI Key: WKLADRDTWLAVGQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(dimethylamino)benzoate is an ester derivative of benzoic acid featuring a chlorine substituent at the 2-position and a dimethylamino group (-N(CH₃)₂) at the 4-position of the aromatic ring.

Properties

IUPAC Name

ethyl 2-chloro-4-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-4-15-11(14)9-6-5-8(13(2)3)7-10(9)12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLADRDTWLAVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4-(dimethylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-(dimethylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chlorination of ethyl 4-(dimethylamino)benzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-(dimethylamino)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Lithium aluminum hydride or sodium borohydride is used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Oxidation: N-oxide derivatives of the original compound.

    Reduction: The corresponding alcohols and amines.

Scientific Research Applications

Ethyl 2-chloro-4-(dimethylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The chloro group and the dimethylamino group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate (EDB)

Key Differences :

  • Substituent Position: EDB lacks the 2-chloro substituent, resulting in a purely electron-donating dimethylamino group at the 4-position.
  • Reactivity: EDB demonstrates superior reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA), achieving a higher degree of polymerization conversion (68% vs. 55% for DMAEMA) .
  • NMR Applications: EDB’s high solubility in DMSO and non-overlapping NMR signals make it a preferred internal calibrant in quantitative NMR (qNMR) studies .
  • Physical Properties : Resins containing EDB exhibit enhanced mechanical strength and surface smoothness compared to DMAEMA-based systems .

2-(Dimethylamino)Ethyl Methacrylate (DMAEMA)

Key Differences :

  • Functional Groups : DMAEMA contains a methacrylate backbone instead of a benzoate ester.
  • Reactivity : DMAEMA’s polymerization efficiency improves significantly with diphenyliodonium hexafluorophosphate (DPI), whereas EDB’s performance is less influenced by DPI .
  • Applications : Primarily used in dental resins, DMAEMA’s flexibility is offset by lower mechanical durability compared to EDB-based systems .

2-(Dimethylamino)Ethyl 4-(Butyl(Trifluoromethyl)Amino)Benzoate

Key Differences :

  • Substituents: This compound features a trifluoromethyl group and a butylamino substituent, introducing strong electron-withdrawing effects.
  • Synthesis : High yields (97%) are achieved due to its stability during filtration and reaction processes .
  • Applications : Used in advanced catalytic systems, contrasting with EDB’s role in photopolymerization .

Data Tables: Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reactivity (Degree of Conversion)
Ethyl 2-chloro-4-(dimethylamino)benzoate 2-Cl, 4-N(CH₃)₂ ~227.7 (calculated) Potential NMR calibrant Not reported
Ethyl 4-(dimethylamino)benzoate (EDB) 4-N(CH₃)₂ 207.3 Resin cements, qNMR 68%
DMAEMA Methacrylate, -N(CH₃)₂ 157.2 Dental resins 55% (improves with DPI)

Table 2: Spectroscopic and Solubility Properties

Compound Name Solubility in DMSO Distinct NMR Signals (δ, ppm) Molar Extinction Coefficient (ε)
EDB High 2.8 (CH₃), 3.1 (N-CH₃) Not reported
This compound Likely moderate Predicted downfield shifts due to Cl Higher than EDB (speculative)
DMAEMA Moderate 1.8 (CH₂), 2.9 (N-CH₃) Not reported

Mechanistic Insights: Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: EDB’s dimethylamino group enhances electron density, promoting radical generation in photopolymerization .
  • Steric Effects :
    • Chlorine at the 2-position may introduce steric hindrance, affecting interactions in catalytic or polymeric systems compared to unsubstituted EDB.

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